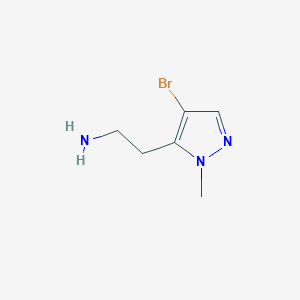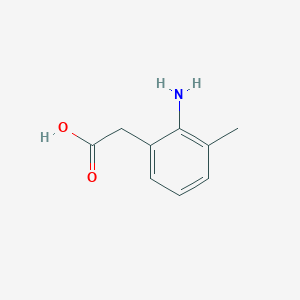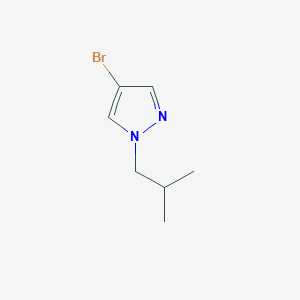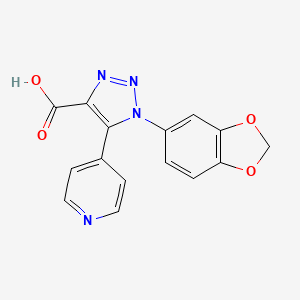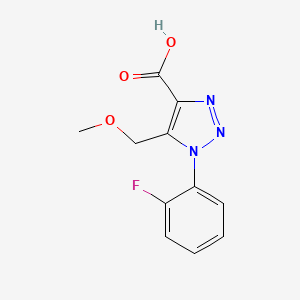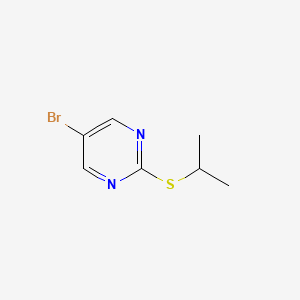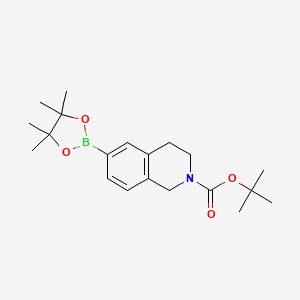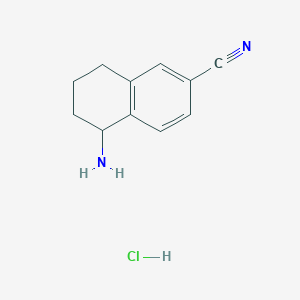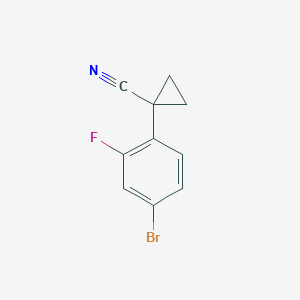
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
描述
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7BrFN It is a cyclopropane derivative that contains both bromine and fluorine atoms on the phenyl ring, as well as a nitrile group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile can be synthesized through a multi-step process involving the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-bromo-2-fluorobenzyl bromide with a cyclopropane derivative in the presence of a strong base, such as sodium hydride, to form the desired cyclopropane ring. The nitrile group can then be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
化学反应分析
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carbonyl derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles on the phenyl ring.
Oxidation Reactions: Carbonyl derivatives.
Reduction Reactions: Amine derivatives
科学研究应用
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The presence of the bromine and fluorine atoms, as well as the nitrile group, can influence the compound’s reactivity and binding affinity .
相似化合物的比较
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
- 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- 1-(4-Boronophenyl)cyclopropane-1-carbonitrile
- 1-(5-Bromo-2-fluorophenyl)-1-ethanone
These compounds share structural similarities but differ in the substituents on the phenyl ring or the functional groups attached to the cyclopropane ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and nitrile groups, which can impart distinct chemical and biological properties .
属性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJVGSVWLFBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729888 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749928-88-9 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
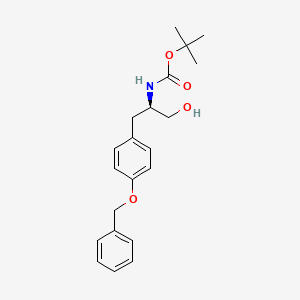

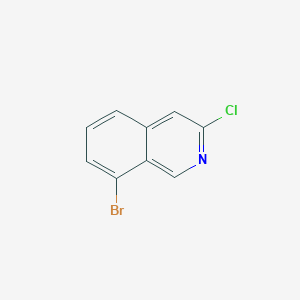
![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
